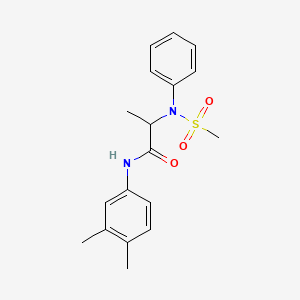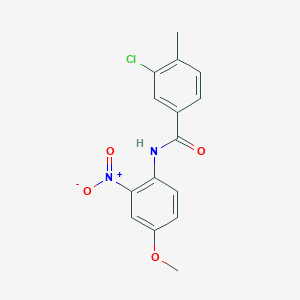![molecular formula C22H32N2O7 B3971571 1-[1-(3,5-dimethoxybenzoyl)-4-piperidinyl]azepane oxalate](/img/structure/B3971571.png)
1-[1-(3,5-dimethoxybenzoyl)-4-piperidinyl]azepane oxalate
Descripción general
Descripción
1-[1-(3,5-dimethoxybenzoyl)-4-piperidinyl]azepane oxalate, also known as AZ-10419369, is a novel compound that has gained attention in scientific research due to its potential therapeutic effects.
Mecanismo De Acción
The exact mechanism of action of 1-[1-(3,5-dimethoxybenzoyl)-4-piperidinyl]azepane oxalate is not fully understood, but it is believed to modulate the activity of nicotinic acetylcholine receptors (nAChRs) in the brain. Specifically, this compound has been shown to bind to the α7 subtype of nAChRs, which are involved in cognitive function and synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to increase the release of acetylcholine in the brain, which is a neurotransmitter involved in learning and memory. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[1-(3,5-dimethoxybenzoyl)-4-piperidinyl]azepane oxalate is its high selectivity for the α7 subtype of nAChRs, which reduces the potential for off-target effects. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in animal studies.
Direcciones Futuras
Future research on 1-[1-(3,5-dimethoxybenzoyl)-4-piperidinyl]azepane oxalate could include investigating its potential therapeutic effects in other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, further studies could explore the optimal dosing and administration of this compound, as well as its safety and tolerability in humans. Finally, research could focus on developing more soluble formulations of this compound for improved delivery in animal studies.
Aplicaciones Científicas De Investigación
1-[1-(3,5-dimethoxybenzoyl)-4-piperidinyl]azepane oxalate has been studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, this compound has shown to enhance cognitive function, reduce motor deficits, and improve social behavior in animal models of these diseases.
Propiedades
IUPAC Name |
[4-(azepan-1-yl)piperidin-1-yl]-(3,5-dimethoxyphenyl)methanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3.C2H2O4/c1-24-18-13-16(14-19(15-18)25-2)20(23)22-11-7-17(8-12-22)21-9-5-3-4-6-10-21;3-1(4)2(5)6/h13-15,17H,3-12H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIXOQWJUJDJOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)N3CCCCCC3)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylthio)-N-(4-methoxyphenyl)acetamide](/img/structure/B3971505.png)



![4-chloro-N-[2-(2-pyridinylthio)cyclohexyl]benzenesulfonamide](/img/structure/B3971522.png)

![1-{1-[(4-methylphenoxy)acetyl]-4-piperidinyl}-4-phenylpiperazine oxalate](/img/structure/B3971530.png)
![3-{[(2R)-2-(methoxymethyl)pyrrolidin-1-yl]methyl}-N-(5-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B3971536.png)
![1-(2,2-dimethyl-1-phenylcyclopropyl)-N-methyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B3971543.png)
![1-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B3971545.png)
![2-chloro-4-[(dimethylamino)methyl]phenyl dimethylcarbamate hydrochloride](/img/structure/B3971553.png)
![5-(6-methyl-1,3-benzodioxol-5-yl)-1-[2-(methylsulfonyl)ethyl]-4-phenyl-1H-imidazole](/img/structure/B3971554.png)

